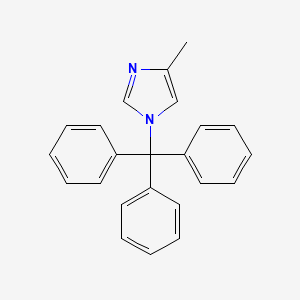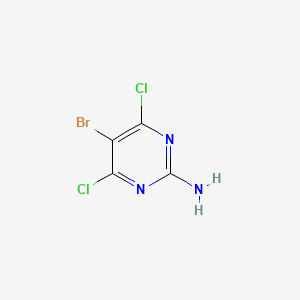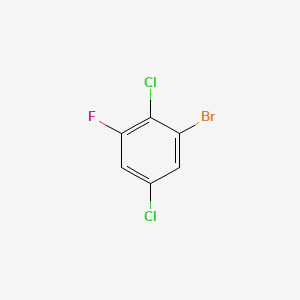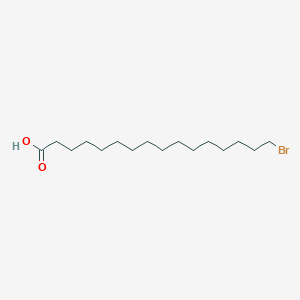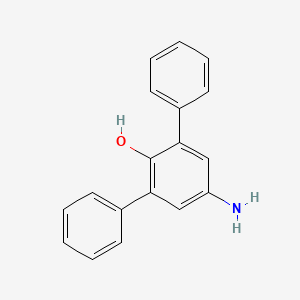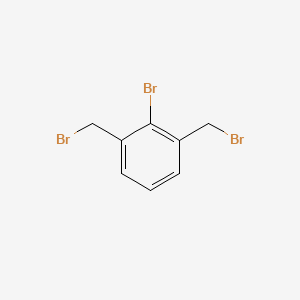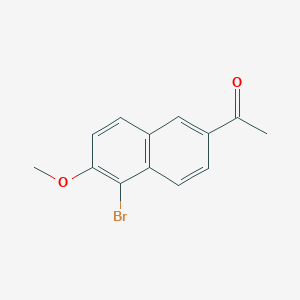![molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6](/img/structure/B1268598.png)
[Bromo(difluoro)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bromo(difluoro)methyl]benzene, also known as bromodifluoromethylbenzene or 1,2-difluorobromomethane, is an organofluorine compound with the molecular formula C6H4BrF2. It is a colorless, volatile liquid that is used in the synthesis of organic compounds and as a reagent in organic synthesis. This compound is of great interest to scientists due to its wide range of applications and its potential to be used in the study of various biochemical and physiological processes.
科学的研究の応用
Synthesis of Organic Compounds
- [Bromo(difluoro)methyl]benzene derivatives were involved in radical addition reactions to synthesize difluoro or monofluoroacetyl-substituted acetals and other compounds, highlighting the compound's role in complex organic syntheses (Kondratov et al., 2015).
Radiosynthesis and Labeling Agents
- The compound was used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing its potential in creating labeling agents for imaging and diagnostic purposes (Namolingam et al., 2001).
Study of Molecular Interactions
- Studies on the dynamics of solute-solvent complexation involved this compound derivatives to understand rapid chemical exchange processes, highlighting its utility in studying fundamental chemical interactions (Zheng et al., 2005).
Crystallographic Analysis
- Various benzene derivatives, including this compound, were analyzed for their structural properties, demonstrating the compound's relevance in crystallographic studies and material science (Jones et al., 2012).
Grignard Reagent Formation
- The compound was part of studies examining the formation of Grignard reagents and their rearrangement, indicative of its importance in organometallic chemistry and synthesis (Klink et al., 2002).
Spectroscopic Analysis
- Spectroscopic studies involving this compound derivatives helped in the understanding of molecular vibrations and geometry, crucial for molecular spectroscopy and analytical chemistry (Ramalingam et al., 2010).
作用機序
Target of Action
The primary target of [Bromo(difluoro)methyl]benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its target through a two-step mechanism characterized by initial addition of a nucleophile (such as hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This process is known as nucleophilic substitution .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reactions that occur at the benzylic position, which are crucial for synthesis processes . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s physical and chemical properties, such as its liquid form and density , may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of new compounds through the substitution of a halide anion at the benzylic position . This can lead to the creation of various derivatives of benzene, expanding the diversity of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions . The reaction’s success is partly due to the environmentally benign nature of the organoboron reagents .
Safety and Hazards
将来の方向性
The field of difluoromethylation, which includes compounds like “[Bromo(difluoro)methyl]benzene”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
特性
IUPAC Name |
[bromo(difluoro)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSMVSYCNNAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348737 |
Source


|
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83170-17-6 |
Source


|
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromodifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

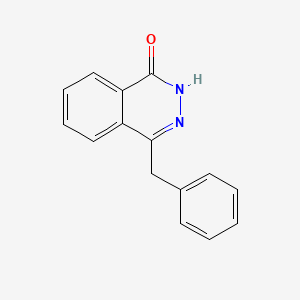

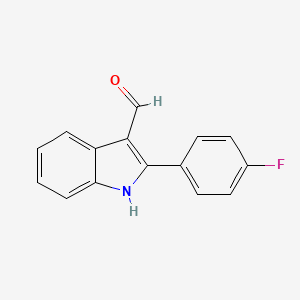

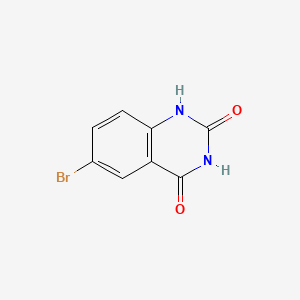
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
